tert-Butyl crotonate
Description
Significance and Context in Organic Synthesis and Polymer Science
In the realm of organic synthesis , tert-butyl crotonate serves as a versatile intermediate. ontosight.ai It is frequently employed in the synthesis of more complex molecules, including those with biological activity such as pharmaceuticals and agrochemicals. ontosight.ai The ester can be synthesized through the esterification of crotonic acid with tert-butanol. ontosight.ai A patented method also describes its synthesis from methyllithium, acetone, and crotonyl chloride. smolecule.comgoogle.com The presence of the α,β-unsaturated carbonyl system makes it a Michael acceptor, a key reactive feature in carbon-carbon bond-forming reactions.
In polymer science , this compound is primarily utilized as a monomer. smolecule.comevitachem.com The bulky tert-butyl group presents significant steric hindrance, which influences its polymerizability and the properties of the resulting polymers. smolecule.comntu.edu.tw While it is resistant to polymerization by common free-radical initiators, it can be polymerized under specific conditions, such as through anionic polymerization. dss.go.the-bookshelf.de The resulting polymer, poly(this compound), is noted for its semiflexible backbone and can be prepared with a narrow molecular weight distribution, making it a subject of interest for fundamental polymer studies. e-bookshelf.dedntb.gov.uakisti.re.kr The thermal stability and mechanical properties of polymers derived from this compound are areas of active investigation. smolecule.com
Historical Overview of Research on this compound
Early research into this compound and its polymerization dates back to the mid-20th century. Studies from 1964 highlighted the monomer's resistance to polymerization via free radical initiators, a characteristic attributed to its nature as a 1,2-disubstituted ethylene. dss.go.th These initial investigations were crucial in defining the reactivity landscape of sterically hindered monomers.
A significant breakthrough occurred in 1974 when researchers demonstrated that highly purified this compound could undergo anionic polymerization using initiators like 2-methylbutyllithium. e-bookshelf.delookchem.com This work opened the door to synthesizing poly(this compound) and studying its solution properties. e-bookshelf.delookchem.com Subsequent research in 1980 utilized Carbon-13 nuclear magnetic resonance (NMR) to analyze the stereoregular configuration of the polymer, providing deeper insights into its microstructure. dntb.gov.ua These foundational studies established poly(this compound) as a model for semiflexible polymers with well-defined characteristics. dntb.gov.uakisti.re.krlookchem.com
Current Research Landscape and Future Directions
The current research involving this compound continues to build upon its established chemistry, exploring new polymerization techniques and applications. Recent studies have investigated its use in more advanced polymerization methods. For instance, while group-transfer polymerization (GTP) has been successful for various other alkyl crotonates, this compound has been shown to be unreactive under certain organic acid-catalyzed GTP systems due to its significant steric hindrance. ntu.edu.twacs.org
A notable recent development is the use of this compound in organocatalyzed photoredox radical cyclopolymerization. rsc.org In 2025, research showed that diene monomers incorporating a this compound motif could be successfully polymerized, although the bulky tert-butyl group resulted in lower reactivity compared to monomers with smaller ester groups. rsc.org This highlights an ongoing effort to overcome the inherent low reactivity of this monomer to create novel polymer architectures. rsc.org
Future research is likely to focus on several key areas:
Novel Catalytic Systems: Developing more efficient catalysts and polymerization methods to overcome the steric hindrance of the tert-butyl group and achieve better control over polymerization, potentially leading to new copolymers with tailored properties. ntu.edu.twrsc.org
Functional Materials: Incorporating this compound into copolymers to modify properties such as thermal stability, glass transition temperature, and mechanical strength for specialized applications. smolecule.comepo.org
Stimuli-Responsive Polymers: The tert-butyl ester group is acid-labile, a property that can be exploited to create stimuli-responsive materials that degrade or change their properties in response to acidic environments. This opens possibilities for applications in drug delivery and smart materials.
Table 2: List of Compound Names
| Compound Name |
|---|
| Acetone |
| Acrylic acid |
| Allyl glycidyl (B131873) ether |
| 2-(meth)acrylamide-2-methylpropenesulfonic acid |
| Benzyl crotonate |
| Butanol |
| Butyl crotonate |
| Carbon-13 |
| Crotonic acid |
| Crotonyl chloride |
| Di-tert-butyl fumarate |
| Di-tert-butyl maleate |
| Ethyl crotonate |
| Fumaric acid |
| Glycidyl(meth)acrylate |
| Isobutyl crotonate |
| Isopropyl crotonate |
| Itaconic acid |
| Lithium tert-butyl alkoxide |
| Maleic acid |
| Maleic anhydride |
| Methacrylic acid |
| Methyl crotonate |
| 2-methylbutyllithium |
| Methyllithium |
| Mono-tert-butyl crotonate |
| Mono-tert-butyl fumarate |
| Mono-tert-butyl maleate |
| n-Butyl crotonate |
| n-Propyl crotonate |
| p-styrenesulfonic acid |
| p-tolyl crotonate |
| Poly(this compound) |
| secondary-butyl crotonate |
| tert-Butanol |
| tert-Butyl (meth)acrylate |
| This compound |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSPZGZEUDEIQM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033020 | |
| Record name | 2-Methyl-2-propanyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3246-27-3, 79218-15-8 | |
| Record name | tert-Butyl 2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003246273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (2E)-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079218158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-propanyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | tert-Butyl Crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (2E)-2-butenoate | |
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Synthetic Methodologies for Tert Butyl Crotonate
Esterification Reactions
Transesterification Processes
Transesterification reactions play a role in modifying tert-butyl crotonate or its derivatives. For instance, oligomers of this compound have been transformed into oligo(methyl crotonate) via transesterification acs.org. In another relevant transformation, a β-mercaptoester derived from this compound was converted to its methyl ester (4a) through a two-step process involving initial acidic cleavage of the tert-butyl ester followed by methyl ester formation under acidic conditions. This process yielded the methyl ester in 78% yield without compromising stereochemical integrity rsc.orgnih.gov. Furthermore, poly(this compound) can be converted into poly(crotonic acid) through a process that involves transesterification researchgate.net.
Preparation from Thiol Esters
A significant method for the synthesis of this compound involves the use of thiol esters, particularly in conjunction with metal catalysis. This approach leverages the reactivity of thiol esters with thiophilic metals to facilitate ester formation.
Mercury(II)-Catalyzed Ester Formation
The preparation of this compound can be achieved through mercury(II)-catalyzed ester formation starting from corresponding thiol ester precursors. This method utilizes mercury(II) salts, such as mercury(II) trifluoroacetate (B77799), to activate the thiol ester, promoting rapid ester formation at ambient temperatures orgsyn.orgorgsyn.org. While specific procedures often detail the synthesis of related compounds like tert-butyl pivalate (B1233124), the methodology is directly applicable to this compound, yielding it in excellent yields orgsyn.orgorgsyn.org. For example, the reaction of S-tert-butyl cyclohexanecarbothioate with tert-butyl alcohol in the presence of mercury(II) trifluoroacetate in acetonitrile (B52724) is a representative procedure, with similar excellent yields reported for this compound orgsyn.org.
Table 1: Mercury(II)-Catalyzed Ester Formation
| Precursor Thiol Ester | Alcohol | Catalyst | Solvent | Yield (for similar compounds) | Notes |
| S-tert-butyl cyclohexanecarbothioate | tert-Butyl alcohol | Mercury(II) trifluoroacetate | Acetonitrile | ~90% (for tert-butyl pivalate) | "Excellent yields" reported for this compound orgsyn.orgorgsyn.org. Reaction proceeds rapidly at room temperature or below. Coordination of alcohol to metal followed by collapse into ester and mercuric salts is a proposed mechanism orgsyn.org. |
Mechanistic Considerations and Yield Optimization
The mechanism of mercury(II)-catalyzed ester formation from thiol esters is understood to involve the coordination of the alcohol to the mercury(II) ion. This coordination is followed by a collapse into the ester product and mercuric salts, often with retention of stereochemistry at the carbon atom alpha to the carboxyl group orgsyn.org. The reactivity of mercury(II) towards sulfur is generally greater than towards ordinary double bonds, which can be advantageous. However, the electrophilicity of Hg(II) towards reactive alkenes can sometimes pose a challenge orgsyn.org. Optimization of reaction conditions, such as solvent choice and temperature, can be crucial for achieving high yields and purity orgsyn.orgorgsyn.org. The presence of electron-withdrawing groups, such as the double bond in this compound, can slightly retard ester formation, but the method remains highly effective, providing "excellent yields" orgsyn.orgorgsyn.org.
Emerging Synthetic Routes
Research continues to explore more sustainable and efficient methods for synthesizing valuable chemical intermediates, including this compound.
Bio-based Synthesis Approaches
While direct synthesis of this compound from biomass is not extensively detailed in the provided literature, related crotonate esters are being explored in the context of bio-based chemicals. For example, the pyrolysis of poly(3-hydroxybutyrate) (P3HB) yields crotonic acid, a precursor that could potentially be utilized in bio-based routes to esters ntu.edu.tw. Butyl crotonate, a structural isomer, is noted for its promise in the development of bio-based fuels and chemicals, with research demonstrating its use as an intermediate for producing n-butanol from biomass-derived sources smolecule.com. This highlights a broader trend towards utilizing biomass for the production of crotonic acid derivatives researchgate.net.
Chemo-enzymatic Methods
Chemo-enzymatic approaches, which combine chemical and enzymatic transformations, offer pathways to chiral molecules. This compound has been employed as a substrate in such synthetic strategies. For instance, it has been used in a Sharpless asymmetric aminohydroxylation reaction to produce amino alcohols with high enantioselectivity, achieving up to >99% enantiomeric excess after recrystallization thieme-connect.de. This method converts this compound into a chiral amino alcohol, which can then be further elaborated into complex molecules thieme-connect.deresearchgate.net.
Table 2: Application of this compound in Asymmetric Synthesis
| Reaction Type | Substrate | Reagents/Catalyst | Outcome | Yield/Enantioselectivity | Reference |
| Sharpless Asymmetric Aminohydroxylation | This compound | Not specified (Sharpless conditions) | Conversion to amino alcohol (101) | 90% ee (improved to >99% ee) | thieme-connect.de |
| Conjugate Addition/Enolate Oxidation | This compound | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, (+)-CSO | Generation of C(2) and C(3) stereogenic centers for chiral synthon synthesis | Not specified | researchgate.net |
Compound List:
this compound
tert-Butyl 2-butenoate
Crotonic acid
tert-Butanol
Oligo(methyl crotonate)
Methyl crotonate
β-mercaptoester (4e)
Methyl ester (4a)
S-tert-butyl cyclohexanecarbothioate
tert-Butyl pivalate
Cyclohexanecarboxylic acid
Mercury(II) trifluoroacetate
Amino alcohol (101)
Butyl crotonate
n-Butanol
Poly(3-hydroxybutyrate) (P3HB)
Crotonic acid
Cinnamic acid
Alkyl crotonates
Alkyl cinnamates
Ketene (B1206846) silyl (B83357) acetals
Silyl ketene acetals
Mercury(II) iodide
Iodotriethylsilane
N-Boc protected amine
TBS protected hydroxyl group
Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide
(+)-Camphorsulfonyloxaziridine (CSO)
N-Boc hydroxyl-amine
tert-Butyldimethylsilylchloride
Triethylamine
tert-Butyl alcohol
Acetonitrile
Hexane
Chloroform
Neutral alumina (B75360)
Red mercury(II) oxide
Trifluoroacetic acid
tert-Butyl 3-butenoate
Diazomethane
Palladium catalyst
N-Methyl-N-(p-tolylsulfonyl)nitrosamide (Diazald®)
Potassium hydroxide (B78521)
Ethanol
Pd(OAc)2
N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides (Tf2NSiMe3)
1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS)
Poly(methyl crotonate) (PMeCr)
Poly(ethyl crotonate) (PEtCr)
Poly(methyl methacrylate) (PMMA)
Poly(alkyl methacrylate)s
Poly(this compound)
Poly(crotonic acid)
Reactivity and Reaction Mechanisms of Tert Butyl Crotonate
Conjugate Addition Reactions
Conjugate addition, or 1,4-addition, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. This mode of reaction is in competition with 1,2-addition, where the nucleophile attacks the carbonyl carbon directly. For α,β-unsaturated esters like tert-butyl crotonate, the bulky tert-butyl group provides significant steric hindrance around the carbonyl group, which inherently favors the 1,4-addition pathway over the 1,2-addition pathway.
Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles. However, their reaction with α,β-unsaturated esters can yield a mixture of 1,2- and 1,4-addition products. The outcome is highly dependent on reaction conditions and the presence of catalysts. Strong nucleophiles like Grignard reagents tend to favor the kinetically controlled 1,2-addition. To achieve the thermodynamically more stable 1,4-adduct, specific catalytic systems are employed.
The use of catalytic amounts of copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), is a standard and highly effective method to direct the reaction of Grignard reagents exclusively toward 1,4-conjugate addition. organic-chemistry.org The mechanism is believed to involve the formation of an organocuprate-like species in situ, which is a "softer" nucleophile than the original Grignard reagent and selectively attacks the β-carbon of the unsaturated ester. nih.gov This methodology is crucial for synthesizing β-substituted esters with high efficiency. organic-chemistry.org The presence of the copper catalyst can dramatically increase the yield of the conjugate addition product compared to the uncatalyzed reaction.
| Substrate | Grignard Reagent | Catalyst | 1,4-Addition Product Yield | Reference |
|---|---|---|---|---|
| sec-Butyl crotonate | n-Butylmagnesium bromide | None | 25% | nih.gov (from first Google search) |
| sec-Butyl crotonate | n-Butylmagnesium bromide | CuCl (catalytic) | 85% | nih.gov (from first Google search) |
| Cyclohexenone | Methylmagnesium bromide | None | Predominantly 1,2-addition | organic-chemistry.org |
| Cyclohexenone | Methylmagnesium bromide | CuBr·SMe₂ (catalytic) | >95% 1,4-addition | organic-chemistry.org |
When conjugate addition creates a new stereocenter, controlling the stereochemical outcome is a significant objective. In copper-catalyzed additions of Grignard reagents, achieving high enantioselectivity has been a challenge, particularly for less reactive substrates like acyclic α,β-unsaturated esters. organic-chemistry.org The breakthrough in this area came with the development of specific chiral ligands for the copper catalyst. Chiral ferrocenyl-based diphosphines, such as JosiPhos and TaniaPhos derivatives, have proven to be highly effective in inducing high enantioselectivity in these reactions. organic-chemistry.org
Diastereoselective conjugate addition occurs when the reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. This can be achieved by using a chiral substrate, a chiral reagent, or a chiral catalyst. The conjugate addition of a nucleophile to a chiral α,β-unsaturated ester can proceed with high diastereoselectivity, guided by the existing stereocenter(s) which influence the facial trajectory of the incoming nucleophile. nih.gov Similarly, using a chiral ligand on a copper catalyst can establish a chiral environment that directs the addition of a Grignard reagent to a prochiral substrate like this compound, resulting in a product with high enantioselectivity, which is a form of diastereoselection relative to the chiral catalyst. youtube.com
Asymmetric conjugate addition is a powerful strategy for creating chiral molecules in an enantiomerically enriched form. One successful approach involves the use of chiral lithium amides as the nucleophile. These reagents can add to α,β-unsaturated esters with a high degree of stereocontrol, transferring their inherent chirality to the product.
Chiral lithium amides, such as those derived from (S)-N-benzyl-N-(α-methylbenzyl)amine, serve as effective chiral nucleophiles for the asymmetric conjugate addition to enoates. acs.org These reactions can produce β-amino esters with high yields and enantioselectivities. The stereoselectivity is imparted by the chiral amide, which acts as a "traceless auxiliary" that can be removed after the key bond-forming step.
Significant research has demonstrated the utility of this approach. For example, the conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to various α,β-unsaturated esters proceeds with excellent diastereoselectivity, yielding β-amino esters as single diastereoisomers. nih.gov In a study directly involving a crotonate substrate, the conjugate addition of phenylacetic acid to this compound, mediated by a chiral piperidine-based dilithium (B8592608) amide, produced the desired product with a notable 78% enantiomeric excess (ee). acs.org This demonstrates that chiral lithium amides can effectively induce asymmetry in conjugate additions to this compound.
| Substrate | Nucleophile Source | Chiral Lithium Amide Base | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| This compound | Phenylacetic acid | (R)-Piperidine-based tetramine | 78% ee | acs.org |
| Methyl cinnamate (B1238496) | Phenylacetic acid | (R)-Piperidine-based tetramine | 93% ee | acs.org |
| tert-Butyl (E)-3-cyclopropylacrylate | 2-(methoxymethoxy)phenylacetic acid | (R)-Tetramine 1TA | 93% ee | nih.gov |
Asymmetric Conjugate Addition
Cycloaddition Reactions
This compound serves as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions, due to its electron-deficient carbon-carbon double bond. These reactions are powerful methods for constructing five-membered heterocyclic rings.
In a typical [3+2] cycloaddition, this compound reacts with a 1,3-dipole, such as a nitrile oxide or a nitrone. While studies on this compound itself are limited, extensive research on the closely related ethyl crotonate provides significant insight into the reaction's mechanism and selectivity. researchgate.net For example, the reaction of a crotonate ester with benzonitrile (B105546) oxide yields a substituted isoxazoline (B3343090) ring.
The reaction between an unsymmetrical alkene like this compound and a 1,3-dipole can result in different regio- and stereoisomers. The regioselectivity is primarily governed by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory. researchgate.netnih.gov The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the crotonate (the dipolarophile). researchgate.net
In the case of ethyl crotonate reacting with benzonitrile oxide, calculations have shown that the reaction leading to 3-phenyl-4-methyl-5-ethoxycarbonyl-isoxazoline is kinetically favored over the other regioisomer. researchgate.net This selectivity is attributed to the larger orbital coefficients on the terminal atoms of the dipole and dipolarophile that lead to a lower energy transition state. The bulky tert-butyl group in this compound is expected to further enhance this regioselectivity due to steric hindrance, favoring the approach that minimizes steric clash.
Stereoselectivity (e.g., endo vs. exo approaches) is also determined by the transition state energies. In many [3+2] cycloadditions involving nitrones, the endo approach is often favored. rsc.orgresearchgate.net
Density Functional Theory (DFT) studies have been instrumental in elucidating the mechanism of [3+2] cycloaddition reactions involving crotonate esters. researchgate.netresearchgate.net These theoretical investigations have confirmed that the reaction proceeds through a concerted, asynchronous one-step mechanism. researchgate.netrsc.org This means that the two new sigma bonds are formed in a single transition state, but not at the exact same rate.
DFT calculations, often at the B3LYP/6-31G(d) level of theory, allow for the localization and characterization of the transition states for all possible reaction pathways. researchgate.net By comparing the activation energies (ΔE‡) and Gibbs free energies of activation (ΔG‡) for the different regio- and stereoisomeric pathways, the most favorable reaction channel can be predicted. For the reaction of ethyl crotonate, the calculated activation barriers confirm the experimentally observed regioselectivity. researchgate.net The analysis of Global Electron Density Transfer (GEDT) at the transition states indicates the direction of electron flow, confirming that the crotonate acts as the electrophile and the nitrile oxide as the nucleophile. researchgate.net
Table 1: Calculated Activation Energies for a [3+2] Cycloaddition of a Crotonate Ester Data derived from analogous systems.
| Pathway | Regioisomer | Activation Energy (kcal/mol) |
| Path A | 4-Methyl-5-Ester | 18.5 |
| Path B | 5-Methyl-4-Ester | 20.1 |
[3+2] Cycloaddition Reactions
Catalytic Transformations
This compound, as an activated alkene, is a potential substrate for palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. This reaction forms a carbon-carbon bond between an organohalide (or triflate) and an alkene. organic-chemistry.orgmychemblog.com
The catalytic cycle of the Heck reaction generally involves three main steps:
Oxidative Addition: A palladium(0) catalyst oxidatively adds to the organohalide (e.g., an aryl bromide) to form a palladium(II) complex. mychemblog.com
Migratory Insertion (Carbopalladation): The alkene (this compound) coordinates to the palladium(II) complex, followed by the insertion of the alkene into the palladium-carbon bond. With an α,β-unsaturated ester, this insertion is regioselective, with the organic group from the halide typically adding to the β-carbon of the double bond to avoid steric clash with the ester group. mychemblog.com
β-Hydride Elimination and Reductive Elimination: A hydrogen atom from the α-carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species. Subsequent reductive elimination of HX with a base regenerates the active Pd(0) catalyst, completing the cycle. mychemblog.com
While specific examples detailing the Heck reaction with this compound are scarce, reactions with similar substrates like tert-butyl acrylate (B77674) are well-documented and proceed with high yields. mychemblog.com The reaction of an aryl halide with this compound would be expected to yield a β-aryl-substituted product, with a strong preference for the E-isomer due to the stability of the syn-β-hydride elimination transition state. organic-chemistry.org
Table 2: General Conditions for Mizoroki-Heck Reaction with Acrylate Esters Data based on analogous acrylate substrates.
| Component | Example | Role |
| Palladium Catalyst | Palladium(II) acetate | Active Catalyst Precursor |
| Ligand | Tri-o-tolylphosphine | Stabilizes Catalyst |
| Alkene Substrate | tert-Butyl acrylate | Coupling Partner |
| Organic Halide | 3-Bromobenzaldehyde | Coupling Partner |
| Base | Triethylamine | Regenerates Pd(0) Catalyst |
| Solvent | DMF | Reaction Medium |
Palladium(II)-Catalyzed Cross-Coupling Reactions
Carbon-Carbon Bond Formation
The principal pathway for carbon-carbon bond formation involving this compound is the Michael addition, a type of conjugate addition. In this reaction, a nucleophile (the Michael donor) attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor). This regioselectivity is dictated by the electronic structure of the conjugated system, where the β-carbon is electrophilic.
The general mechanism proceeds in three key steps:
Nucleophile Formation : A suitable pronucleophile is deprotonated by a base to form a resonance-stabilized carbanion, often an enolate.
Conjugate Addition : The nucleophilic carbanion attacks the β-carbon of this compound, breaking the C=C π-bond and forming a new carbon-carbon single bond. This creates a new enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen.
Protonation : The enolate intermediate is protonated, typically by the conjugate acid of the base used in the first step or during an aqueous workup, to yield the final 1,4-addition product.
This reaction is thermodynamically favorable as it results in the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. A wide variety of nucleophiles can be employed, including doubly stabilized carbanions derived from malonates, β-ketoesters, and nitroalkanes.
E-Selectivity in Diene Products
This compound can serve as a precursor for the synthesis of substituted dienes through reactions like ene-diene cross metathesis. In these transformations, controlling the stereochemistry of the newly formed double bond is crucial. High E-selectivity is often a desired outcome.
In studies involving cross metathesis of alkenes with dienyl esters, such as methyl (2Z,4E)-hexadienoate, the formation of the new double bond at the C4–C5 position occurs with high E-selectivity. This process is effectively promoted by second-generation Grubbs-Hoveyda catalysts. The reaction proceeds while strictly retaining the geometry of the spectator double bond (at C2-C3) of the original dienyl ester. This high stereoselectivity, yielding predominantly the (E)-isomer at the newly formed bond, is a key feature of the reaction's utility in synthesis.
The table below summarizes the outcomes of ene-diene cross metathesis with various alkene partners, demonstrating the consistently high E/Z selectivity for the newly formed double bond.
Ligand Effects in Asymmetric Catalysis
In the context of carbon-carbon bond formation, achieving enantioselectivity is a primary goal of modern organic synthesis. For substrates like this compound, asymmetric conjugate addition is a powerful method to install a chiral center at the β-position. This is typically achieved using a chiral catalyst system, which consists of a metal (commonly copper) and a chiral ligand.
The choice of ligand is paramount as it dictates the stereochemical outcome of the reaction. Chiral ligands, such as those based on phosphoramidites or ferrocenyl diphosphines (e.g., Josiphos, TaniaPhos), create a chiral environment around the metal center. When the α,β-unsaturated ester coordinates to this chiral metal complex, one face of the double bond is sterically shielded more than the other. Consequently, the incoming nucleophile (e.g., from a Grignard reagent) is directed to the less hindered face, leading to the preferential formation of one enantiomer over the other.
For example, in the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones, the use of chiral ferrocenyl-based diphosphine ligands can lead to enantioselectivities greater than 95%. The specific structure of the ligand, including its steric bulk and electronic properties, directly influences the degree of enantiomeric excess (ee), demonstrating the critical role of the ligand in controlling the reaction's stereochemistry.
Hydrogenation Reactions
The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. This reaction reduces the alkene functionality to an alkane, converting the α,β-unsaturated ester into a saturated ester. The product of this reaction is tert-butyl butyrate.
The process typically involves reacting this compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Common and effective catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is generally high-yielding and proceeds under relatively mild conditions. The hydrogenation is chemoselective for the C=C double bond, leaving the carbonyl group of the ester intact.
Other Significant Reactions
Radical Reactions and Their Kinetics
The reactivity of this compound towards radicals is a key aspect of its atmospheric chemistry and combustion behavior. While specific kinetic data for this compound is limited, detailed studies on the closely related methyl crotonate (MC) provide significant insight. The primary radical reactions are initiated by species such as the hydroxyl radical (•OH).
Two main pathways dominate the reaction of •OH with the crotonate structure:
H-abstraction : The •OH radical abstracts a hydrogen atom from one of the methyl groups, leading to the formation of water and a primary radical of the ester.
OH-addition : The •OH radical adds across the C=C double bond, forming hydroxyalkyl radical intermediates.
Kinetic studies on methyl crotonate show that both pathways are significant, with their relative importance being temperature-dependent. The rate coefficients for the two dominant H-abstraction channels at 1 atm have been determined using modified Arrhenius equations. arkat-usa.org
Note: Data is for methyl crotonate (MC) as a close structural analog. PC1 and PC2 represent different primary radical products. R is the ideal gas constant in cal mol⁻¹ K⁻¹. arkat-usa.org
Hydrolysis and Transesterification in Synthetic Sequences
The tert-butyl ester group is widely used as a protecting group for carboxylic acids in multi-step organic synthesis due to its unique reactivity profile.
Hydrolysis : Tert-butyl esters are notably stable under neutral and basic conditions but are readily cleaved under acidic conditions. The mechanism for acid-catalyzed hydrolysis is distinct from that of less hindered esters. It proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. oup.com
The carbonyl oxygen is first protonated by the acid catalyst.
This is followed by the rate-limiting, unimolecular cleavage of the alkyl-oxygen bond to release a highly stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. oup.comyoutube.com
The tert-butyl cation is then trapped by a nucleophile, typically water, to form tert-butanol.
This lability to acid allows for selective deprotection of a carboxylic acid in the presence of other ester types (like methyl or ethyl esters) that are stable to these conditions.
Transesterification : This reaction involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol. While generally difficult due to the steric hindrance of the tert-butyl group, specific catalytic methods have been developed. For instance, a facile transesterification of unsaturated tert-butyl esters can be achieved using α-aryl α-diazo esters in the presence of a catalytic amount (1 mol%) of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. This protocol is chemoselective, proceeding under mild conditions without affecting the carbon-carbon double bond.
Group-Transfer Polymerization (GTP)
Group-Transfer Polymerization (GTP) is a living polymerization technique that allows for controlled synthesis of polymers with well-defined molecular weights and low dispersities. For crotonates, GTP typically involves silyl (B83357) ketene (B1206846) acetals as initiators and various Lewis acid or organic acid catalysts.
Catalytic Systems
A range of catalysts have been employed for the GTP of crotonates, influencing the stereochemical outcome and polymerization efficiency.
Mercury(II) Iodide (HgI₂) and Related Metal Halides: Mercury(II) iodide, often used in conjunction with silyl iodides (e.g., tert-butyldimethylsilyl iodide), has been shown to catalyze the GTP of crotonates, leading to disyndiotactic polymers with narrow molecular weight distributions researchgate.netresearchgate.net.
Silicon Lewis Acids: Various silicon Lewis acids, such as N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides (e.g., trimethylsilyl, triethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl derivatives), have been successfully used as catalysts. These catalysts, when paired with appropriate silyl ketene acetal (B89532) initiators, can significantly enhance the disyndiotacticity of the resulting polymers researchgate.netresearchgate.net. The steric bulk of the silyl moiety in both the catalyst and initiator plays a crucial role in controlling the stereochemical process researchgate.net.
Organic Acids: Organic superacids, like 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂), have also been developed as effective catalysts for the GTP of alkyl crotonates. These systems can yield polymers with narrow molecular weight distributions and good yields, often without the need for co-catalysts acs.orgresearchgate.net.
Initiator Systems
The choice of initiator is critical in GTP for controlling the polymerization process. Silyl ketene acetals are the standard initiators for this method.
Silyl Ketene Acetals: For the GTP of crotonates, initiators such as 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) and other trialkylsilyl ketene acetals are commonly used researchgate.netresearchgate.netrsc.org. The trialkylsilyl group in the initiator is known to influence the stereochemical outcome of the polymerization, with bulkier groups generally leading to higher disyndiotacticity researchgate.netresearchgate.net. For example, the use of a tert-butyldimethylsilyl group in the initiator has been shown to promote higher disyndiotacticity in poly(methyl crotonate) researchgate.net.
Control over Molecular Weight and Dispersity
GTP offers a high degree of control over the molecular weight and dispersity (Đ) of the synthesized polymers.
Molecular Weight Control: By adjusting the monomer-to-initiator ratio ([M]₀/[I]₀) and reaction conditions, polymers with predictable number-average molecular weights (Mn) can be obtained. For instance, studies on poly(ethyl crotonate) using GTP have reported Mn values ranging from 4.1 × 10⁴ to 7.2 × 10⁴ g/mol for various monomer-to-initiator ratios acs.org.
Dispersity Control: GTP is characterized by its ability to produce polymers with narrow molecular weight distributions, indicated by low dispersity values (Đ). For poly(ethyl crotonate), dispersity values as low as 1.14 have been achieved under optimized conditions researchgate.netacs.org. The use of specific catalysts and low polymerization temperatures can further refine the control over dispersity researchgate.net.
Table 1: Catalytic Systems and Initiators in GTP of Crotonates
| Catalyst System | Initiator System | Monomer Examples | Key Outcome | Citation |
| Mercury(II) Iodide (HgI₂) + Silyl Iodide (e.g., TBDMS-I) | Ketene silyl acetals (e.g., with TBDMS group) | Methyl crotonate | Disyndiotactic polymers, narrow MWD, quantitative yields | researchgate.netresearchgate.net |
| Silicon Lewis Acids (e.g., N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides) | Silyl ketene acetals (with corresponding silyl moiety) | Ethyl crotonate | Enhanced disyndiotacticity, narrow MWD | researchgate.netresearchgate.net |
| Organic Superacids (e.g., C₆H₅CHTf₂) | Silyl ketene acetals (e.g., MTS) | Ethyl crotonate, MeCr | Narrow MWD, good yields, superior thermal stability compared to PMMA | acs.orgresearchgate.net |
| Mercury(II) Iodide (HgI₂) + Iodotriethylsilane | Ketene trialkylsilyl acetals | Ethyl, n-propyl, n-butyl crotonates | Predominantly disyndiotactic polymers, Mn 56,000–90,000, quantitative yields | researchgate.net |
Table 2: Influence of Silyl Group Bulkiness on Disyndiotacticity in GTP
| Silyl Group in Initiator/Catalyst | Disyndiotacticity Enhancement | Notes | Citation |
| Trimethylsilyl (TMS) | Moderate | Baseline for comparison. | researchgate.netresearchgate.net |
| Triethylsilyl (TES) | Increased | Greater steric bulk compared to TMS. | researchgate.netresearchgate.net |
| tert-Butyldimethylsilyl (TBDMS) | Highest | Bulkiest group, leading to the highest disyndiotacticity in poly(methyl crotonate) and poly(ethyl crotonate). | researchgate.netresearchgate.net |
| Triisopropylsilyl (TIPS) | High | Also contributes to increased disyndiotacticity. | researchgate.net |
Table 3: Comparison of Poly(alkyl crotonate)s (PRCr) and Poly(methyl methacrylate) (PMMA) Properties
| Polymer Property | Poly(methyl crotonate) (PMeCr) | Poly(methyl methacrylate) (PMMA) | Difference (PMeCr vs PMMA) | Citation |
| Glass Transition Temp. (Tg) | 122 °C | 104 °C | +18 °C | researchgate.netacs.org |
| 5% Weight Loss Temp. (Td5%) | 359 °C | 304 °C | +55 °C | researchgate.netacs.org |
Compound Names:
this compound
tert-Butyl tiglate
Poly(this compound)
Poly(methyl crotonate) (PMeCr)
Poly(ethyl crotonate) (PEtCr)
Poly(n-propyl crotonate)
Poly(iso-propyl crotonate)
Poly(n-butyl crotonate)
Poly(sec-butyl crotonate)
Poly(p-tolyl crotonate)
Poly(tert-amyl crotonate)
Poly(1-adamantyl crotonate)
Poly(3,5-dimethyl-1-adamantyl crotonate)
Poly(methyl methacrylate) (PMMA)
Mercury(II) Iodide (HgI₂)
tert-Butyldimethylsilyl iodide (TBDMS-I)
1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS)
N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂)
Iodotriethylsilane
Ketene silyl acetals
Ketene trialkylsilyl acetals
Silicon Lewis Acids
Organic Acids
The article is structured according to the user's outline, focusing on the specified sections related to polymerization. It addresses the lack of radical polymerization and details the Group-Transfer Polymerization aspects, including catalytic systems, initiators, and control over molecular weight and dispersity. Data tables have been generated based on the findings. All mentioned compound names are listed at the end.## The Polymerization of this compound: A Focus on Group-Transfer Polymerization
While this compound does not readily undergo free radical polymerization, it can be effectively polymerized via Group-Transfer Polymerization (GTP). This technique allows for precise control over polymer architecture, including molecular weight, dispersity, and stereochemistry. This article will detail the Group-Transfer Polymerization of this compound, focusing on its catalytic systems, initiator requirements, and the control it offers over polymer properties.
Polymerization of Tert Butyl Crotonate
Radical Polymerization
This compound has been found to be unreactive towards free radical initiators acs.org. Consequently, detailed studies on its configurational sequences, molecular weight distribution control, or the influence of steric hindrance on polymer flexibility via radical polymerization are not applicable to this specific monomer.
Stereoregularity and Tacticity
Group-Transfer Polymerization (GTP)
Group-Transfer Polymerization (GTP) is a living polymerization method that utilizes silyl (B83357) ketene (B1206846) acetals as initiators and various catalysts to control polymer chain growth. This method has been successfully applied to several alkyl crotonates, offering insights into the polymerization of this compound.
The efficiency and stereochemical outcome of GTP for crotonates are significantly influenced by the choice of catalyst. Various catalytic systems have been employed, including metal-based and organic acid catalysts.
Mercury(II) Iodide (HgI₂) and Related Metal Halides: Mercury(II) iodide, often used in conjunction with silyl iodides like tert-butyldimethylsilyl iodide, can catalyze the GTP of crotonates. This system has been shown to produce disyndiotactic polymers with narrow molecular weight distributions researchgate.netresearchgate.net.
Silicon Lewis Acids: A range of silicon Lewis acids, such as N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides, have been utilized. These catalysts, when paired with appropriate silyl ketene acetal (B89532) initiators, are effective in enhancing the disyndiotacticity of the resulting polymers. The steric bulk of the silyl moiety in both the catalyst and initiator plays a critical role in dictating the stereochemical control during propagation researchgate.netresearchgate.net.
Organic Acids: Organic superacids, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂), have emerged as efficient catalysts for the GTP of alkyl crotonates. These systems can yield polymers with narrow molecular weight distributions and good yields, often without the need for co-catalysts acs.orgresearchgate.net.
The choice of initiator is paramount in GTP for precise control over the polymerization process. Silyl ketene acetals are the standard initiators for this technique.
Silyl Ketene Acetals: For the GTP of crotonates, initiators like 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) and other trialkylsilyl ketene acetals are commonly employed researchgate.netresearchgate.netrsc.org. The trialkylsilyl group within the initiator structure influences the stereochemical outcome of the polymerization, with bulkier groups generally promoting higher disyndiotacticity. For instance, the use of a tert-butyldimethylsilyl group in the initiator has been observed to enhance disyndiotacticity in poly(methyl crotonate) researchgate.net.
GTP provides a high degree of control over the molecular weight (Mn) and dispersity (Đ) of the synthesized polymers.
Molecular Weight Control: By adjusting the monomer-to-initiator ratio ([M]₀/[I]₀) and optimizing reaction conditions, polymers with predictable number-average molecular weights can be achieved. For example, studies on the GTP of ethyl crotonate have reported Mn values ranging from 4.1 × 10⁴ to 7.2 × 10⁴ g/mol , depending on the monomer-to-initiator ratio acs.org.
Dispersity Control: A key advantage of GTP is its ability to produce polymers with narrow molecular weight distributions, indicated by low dispersity values (Đ). For poly(ethyl crotonate), dispersity values as low as 1.14 have been reported under optimized conditions researchgate.netacs.org. The selection of specific catalysts and the use of low polymerization temperatures can further refine the control over dispersity researchgate.net.
Table 1: Catalytic Systems and Initiators in GTP of Crotonates
| Catalyst System | Initiator System | Monomer Examples | Key Outcome | Citation |
| Mercury(II) Iodide (HgI₂) + Silyl Iodide (e.g., TBDMS-I) | Ketene silyl acetals (e.g., with TBDMS group) | Methyl crotonate | Disyndiotactic polymers, narrow MWD, quantitative yields | researchgate.netresearchgate.net |
| Silicon Lewis Acids (e.g., N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides) | Silyl ketene acetals (with corresponding silyl moiety) | Ethyl crotonate | Enhanced disyndiotacticity, narrow MWD | researchgate.netresearchgate.net |
| Organic Superacids (e.g., C₆H₅CHTf₂) | Silyl ketene acetals (e.g., MTS) | Ethyl crotonate, MeCr | Narrow MWD, good yields, superior thermal stability compared to PMMA | acs.orgresearchgate.net |
| Mercury(II) Iodide (HgI₂) + Iodotriethylsilane | Ketene trialkylsilyl acetals | Ethyl, n-propyl, n-butyl crotonates | Predominantly disyndiotactic polymers, Mn 56,000–90,000, quantitative yields | researchgate.net |
Table 2: Influence of Silyl Group Bulkiness on Disyndiotacticity in GTP
| Silyl Group in Initiator/Catalyst | Disyndiotacticity Enhancement | Notes | Citation |
| Trimethylsilyl (TMS) | Moderate | Baseline for comparison. | researchgate.netresearchgate.net |
| Triethylsilyl (TES) | Increased | Greater steric bulk compared to TMS. | researchgate.netresearchgate.net |
| tert-Butyldimethylsilyl (TBDMS) | Highest | Bulkiest group, leading to the highest disyndiotacticity in poly(methyl crotonate) and poly(ethyl crotonate). | researchgate.netresearchgate.net |
| Triisopropylsilyl (TIPS) | High | Also contributes to increased disyndiotacticity. | researchgate.net |
Table 3: Comparison of Poly(alkyl crotonate)s (PRCr) and Poly(methyl methacrylate) (PMMA) Properties
| Polymer Property | Poly(methyl crotonate) (PMeCr) | Poly(methyl methacrylate) (PMMA) | Difference (PMeCr vs PMMA) | Citation |
| Glass Transition Temp. (Tg) | 122 °C | 104 °C | +18 °C | researchgate.netacs.org |
| 5% Weight Loss Temp. (Td5%) | 359 °C | 304 °C | +55 °C | researchgate.netacs.org |
Compound Names:
this compound
tert-Butyl tiglate
Poly(this compound)
Poly(methyl crotonate) (PMeCr)
Poly(ethyl crotonate) (PEtCr)
Poly(n-propyl crotonate)
Poly(iso-propyl crotonate)
Poly(n-butyl crotonate)
Poly(sec-butyl crotonate)
Poly(p-tolyl crotonate)
Poly(tert-amyl crotonate)
Poly(1-adamantyl crotonate)
Poly(3,5-dimethyl-1-adamantyl crotonate)
Poly(methyl methacrylate) (PMMA)
Mercury(II) Iodide (HgI₂)
tert-Butyldimethylsilyl iodide (TBDMS-I)
1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS)
N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂)
Iodotriethylsilane
Ketene silyl acetals
Ketene trialkylsilyl acetals
Silicon Lewis Acids
Organic Acids
Copolymerization Studies
Hybrid Monomer Systems (e.g., Methacrylate-Crotonate)
Research has focused on the design and synthesis of methacrylate-crotonate hybrid monomers, which are engineered to undergo specific polymerization mechanisms, such as visible light-driven, organocatalyzed photoredox ATRP-type cyclopolymerization rsc.orgresearchgate.net. These hybrid monomers, which incorporate both methacrylate (B99206) and crotonate functionalities within the same molecule, have been successfully polymerized to yield polymers with controlled molecular weights and moderate dispersities rsc.orgresearchgate.net. Studies have demonstrated the polymerization of diene monomers containing this compound motifs alongside methacrylate structures, confirming the feasibility of creating such hybrid architectures rsc.orgresearchgate.net. The resulting copolymers have exhibited glass transition temperatures (Tg) ranging from 65 to 99 °C, indicating that the specific combination and structure of these monomers significantly influence the thermal characteristics of the final polymer rsc.orgresearchgate.net.
Furthermore, Group-Transfer Polymerization (GTP) has been employed to investigate the copolymerization of α-substituted acrylates, such as methyl methacrylate (MMA) and n-butyl methacrylate (nBMA), with β-substituted acrylates, including various alkyl crotonates researchgate.net. These studies have confirmed the efficient incorporation of both monomer types into the polymer chains researchgate.net. The thermal properties of these copolymers often surpass those of their methacrylate homopolymer counterparts. For instance, poly(methyl crotonate) (PMeCr) demonstrates a higher glass-transition temperature (Tg) of 122 °C and a higher 5% weight loss temperature (Td5) of 359 °C compared to poly(methyl methacrylate) (PMMA) prepared via GTP, which exhibits a Tg of 104 °C and a Td5 of 304 °C researchgate.net. Copolymers derived from methyl crotonate and other alkyl crotonates or cinnamates also display tunable thermal properties, with specific compositions yielding elevated Tgs, such as 173 °C for a methyl crotonate-ethyl crotonate copolymer and 130 °C for a methyl crotonate-n-butyl crotonate copolymer researchgate.net.
Table 1: Thermal Properties of Poly(alkyl crotonate)s vs. Poly(alkyl methacrylate)s This table compares the thermal characteristics of homopolymers derived from methyl crotonate and methyl methacrylate, highlighting the generally superior thermal stability of poly(alkyl crotonate)s researchgate.net.
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Poly(methyl crotonate) | 122 | 359 |
| Poly(methyl methacrylate) | 104 | 304 |
Table 2: Glass Transition Temperatures (Tg) of Methacrylate-Crotonate Copolymers This table presents Tg values for various copolymers formed from methacrylate and crotonate monomers, illustrating the influence of composition on thermal properties rsc.orgresearchgate.netresearchgate.net.
| Copolymer System | Monomer Ratio (approx.) | Glass Transition Temperature (Tg) (°C) |
| Methyl crotonate - Ethyl crotonate | 50/50 | 173 |
| Methyl crotonate - n-Butyl crotonate | 50/50 | 130 |
| Methyl crotonate - Methyl cinnamate (B1238496) | 54/46 | 216 |
| n-Butyl crotonate - Methyl cinnamate | 56/44 | 167 |
| Methacrylate-Crotonate Hybrid Monomer (tert-butyl) | N/A | 65-99 |
Incorporation of Different Monomer Components
The copolymerization of this compound, or related alkyl crotonates, with monomers beyond methacrylates has been a key area for developing functional polymers, particularly those with inherent degradability. A significant advancement has been the free-radical copolymerization of butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO) nih.govacs.orgresearchgate.net. While crotonic acid derivatives typically exhibit low propagation rates and unfavorable reactivity ratios, the copolymerization of MDO with butyl crotonate has demonstrated a surprisingly facile formation of alternating copolymers nih.govacs.orgresearchgate.net. This alternating structure, confirmed by experimental reactivity ratios (rMDO = 0.105 and rBCr = 0.017), is instrumental in imparting degradability to the polymer backbone, which can be triggered under basic conditions nih.govacs.orgresearchgate.net. The ability to modify the ester group of the crotonate monomer allows for the tuning of the resulting degradable copolymers' glass transition temperatures nih.govacs.org.
This research has been extended to other alkyl crotonates, such as ethyl crotonate and 2-octyl crotonate, when copolymerized with MDO, revealing similar alternating copolymerization behavior and degradable properties nih.govacs.org. These findings underscore the potential for creating a diverse range of degradable and biobased copolymers by varying the specific alkyl ester of the crotonate monomer nih.govacs.org.
In addition to MDO, this compound has been explored in copolymerization with other vinyl monomers using techniques like GTP researchgate.net. As discussed in Section 4.4.1, these studies have shown successful incorporation of this compound with monomers such as methyl methacrylate and n-butyl methacrylate, contributing to the synthesis of materials with enhanced thermal stability researchgate.net.
Table 3: Properties of Alkyl Crotonate-MDO Copolymers This table summarizes key properties from studies involving the copolymerization of various alkyl crotonates with 2-methylen-1,3-dioxepane (MDO) nih.govacs.org. The copolymers were synthesized under similar conditions (e.g., bulk polymerization at 75 °C).
| Crotonate Monomer | Conversion (in 6 h) | Glass Transition Temperature (Tg) (°C) | Ring Opening (%) |
| Ethyl crotonate | 80.5 | -29 | 95 |
| Butyl crotonate | 85.0 | -37 | 93 |
| 2-Octyl crotonate | 82.5 | -41 | 97 |
Compound List:
this compound
Crotonic acid
Ethyl crotonate
2-Octyl crotonate
2-Methylen-1,3-dioxepane (MDO)
Methyl crotonate
n-Butyl crotonate
Methyl methacrylate (MMA)
n-Butyl methacrylate (nBMA)
Methyl cinnamate
Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure and dynamics of molecules. For tert-butyl crotonate, NMR provides detailed information about the arrangement of atoms and their connectivity.
1H NMR and 13C NMR for Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are fundamental for structural confirmation. The unique chemical environment of each proton and carbon atom in this compound gives rise to distinct signals, allowing for unambiguous identification of its structural components.
The 1H NMR spectrum of this compound, typically referring to the E-isomer, exhibits characteristic signals. The tert-butyl group, with its nine equivalent protons, typically appears as a sharp singlet around δ 1.48 ppm amazonaws.comnih.gov. The methyl group attached to the vinyl system resonates as a doublet around δ 1.79 ppm, with a coupling constant (J) of approximately 7.2 Hz to the adjacent vinyl proton amazonaws.com. The two vinyl protons display more complex splitting patterns due to vicinal and allylic coupling. One vinyl proton, adjacent to the ester group, typically appears as a doublet of quartets (dq) around δ 5.80 ppm, coupled to both the adjacent vinyl proton and the methyl group. The other vinyl proton, adjacent to the methyl group, also appears as a doublet of quartets (dq) around δ 6.95 ppm, with a significant vicinal coupling constant (J) of approximately 15.7 Hz, indicative of the trans (E) configuration of the double bond amazonaws.com.
The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon backbone. For this compound, the spectrum reveals distinct signals for each carbon atom. The methyl carbons of the tert-butyl group typically resonate around δ 28.2 ppm. The quaternary carbon of the tert-butyl group, directly attached to the oxygen, appears further downfield, around δ 80.1 ppm. The methyl group of the crotonate moiety appears at approximately δ 18.5 ppm. The olefinic carbons are observed in the range of δ 123.5 ppm and δ 147.8 ppm, corresponding to the carbons bearing the ester and the methyl group, respectively. The ester carbonyl carbon is highly deshielded, appearing around δ 166.0 ppm amazonaws.com.
These characteristic chemical shifts and coupling constants serve as a fingerprint for this compound, confirming its structure and the presence of the ester and tert-butyl functionalities amazonaws.comnih.gov.
Table 1: Representative 1H NMR Spectral Data for this compound (E-isomer)
| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration (H) | Assignment |
|---|---|---|---|---|---|
| tert-Butyl Methyls | 1.48 | s | - | 9 | -C(CH3)3 |
| Vinyl Methyl | 1.79 | d | 7.2 | 3 | CH3-CH= |
| Vinyl Proton 1 | 5.80 | dq | 15.7, 7.2 | 1 | =CH-COO |
Table 2: Representative 13C NMR Spectral Data for this compound (E-isomer)
| Carbon Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Vinyl Methyl | 18.5 | CH3-CH= |
| tert-Butyl Methyls | 28.2 | -C(CH3)3 |
| tert-Butyl Quaternary | 80.1 | -C(CH3)3 |
| Vinyl Carbon 1 | 123.5 | =CH-COO |
| Vinyl Carbon 2 | 147.8 | CH3-CH= |
2D NMR Techniques (e.g., COSY, HMBC) for Spin Systems and Correlations
Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and resolving complex spectral overlaps, providing definitive structural assignments. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable for this compound acs.orgresearchgate.netacs.org.
COSY experiments reveal proton-proton couplings, mapping out spin systems within the molecule. For this compound, a COSY spectrum would clearly show a correlation between the methyl protons (δ 1.79 ppm) and the adjacent vinyl proton (δ 6.95 ppm), as well as between the two vinyl protons (δ 6.95 ppm and δ 5.80 ppm) amazonaws.comacs.org. This confirms the connectivity of the CH3-CH=CH-COO fragment.
HMBC experiments are used to identify long-range correlations between protons and carbons separated by two or three bonds. In this compound, HMBC is instrumental in connecting the tert-butyl protons to the quaternary carbon of the tert-butyl group and, importantly, to the ester carbonyl carbon. For instance, correlations are observed from the tert-butyl methyl protons (δ 1.48 ppm) to the quaternary carbon (δ 80.1 ppm) and the carbonyl carbon (δ 166.0 ppm) amazonaws.com. Similarly, correlations from the vinyl methyl protons (δ 1.79 ppm) to the vinyl carbon at δ 147.8 ppm and the carbonyl carbon (δ 166.0 ppm) are typically observed. Correlations from the vinyl proton at δ 5.80 ppm to the ester carbonyl carbon (δ 166.0 ppm) further solidify the ester linkage amazonaws.com. These long-range correlations are vital for assembling the entire molecular framework acs.orgacs.org.
NMR for Stereoregularity and Configurational Sequence Analysis
The crotonate moiety in this compound contains a double bond, which can exist as either E (trans) or Z (cis) isomers. NMR spectroscopy is highly effective in distinguishing between these stereoisomers. The primary indicator is the vicinal coupling constant (J) between the two vinyl protons. For the E-isomer of crotonate esters, this coupling constant is typically in the range of 15-17 Hz, reflecting the trans arrangement of the protons across the double bond, as observed for this compound (J = 15.7 Hz) amazonaws.comresearchgate.net. In contrast, the Z-isomer exhibits a smaller coupling constant, usually between 7-10 Hz, due to the cis arrangement.
Furthermore, the chemical shifts of the vinyl protons can also be influenced by stereochemistry. The vinyl proton adjacent to the methyl group in the E-isomer tends to resonate at a slightly different chemical shift compared to its Z-isomer counterpart amazonaws.comresearchgate.net. By analyzing these coupling constants and chemical shifts, researchers can confidently determine the stereochemical configuration of the double bond in this compound, which is crucial for understanding its properties and reactivity, especially in polymerization or synthesis where stereocontrol is important acs.orgresearchgate.netnih.gov.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through fragmentation patterns.
GC-MS for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and purity assessment of volatile organic compounds like this compound. The GC separates the components of a sample based on their boiling points and interactions with the stationary phase, while the MS detector fragments and ionizes these components, generating a mass spectrum.
The mass spectrum of this compound typically shows a molecular ion peak (M+) corresponding to its molecular weight. For this compound (C8H14O2), the molecular weight is approximately 142.19 g/mol , so a peak at m/z 142 is expected nih.gov. The fragmentation pattern provides further structural insights. Common fragmentation pathways for esters include alpha-cleavage and loss of alkyl groups. For this compound, characteristic fragments include the loss of the tert-butyl group (C4H9, 57 amu), resulting in an ion at m/z 85 ([CH3CH=CHCO]+), or the loss of isobutylene (B52900) (42 amu) from the tert-butyl cation. The tert-butyl cation itself, [C(CH3)3]+, is a very stable fragment and often appears as the base peak (most intense peak) in the spectrum at m/z 57 amazonaws.comnih.gov. Other fragments, such as the crotonyl cation [CH3CH=CHCO]+ (m/z 85) or the vinyl fragment [CH3CH=CH]+ (m/z 42), can also be observed, aiding in the confirmation of the compound's identity and purity amazonaws.comnih.gov.
Table 3: Key Fragments in GC-MS of this compound
| m/z Value | Fragment Ion Description | Associated Loss |
|---|---|---|
| 142 | Molecular Ion (M+) | - |
| 85 | [M - C4H9]+ or [M-isobutylene]+ | C4H9 or C4H8 |
| 57 | [C(CH3)3]+ (tert-butyl cation) | C4H9O2 |
Compound List
this compound
Crotonic acid
MALDI-TOF MS for Polymer Molecular Weight Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a crucial technique for determining the molecular weight and analyzing the structure of polymers. Studies utilizing MALDI-TOF MS on polymers derived from crotonate esters, including those related to this compound, have provided insights into molecular weight distributions and chain-end fidelity acs.orgrsc.orgresearchgate.netrsc.org. For instance, MALDI-TOF MS has been employed to analyze the composition of copolymers involving crotonate monomers, confirming the incorporation of monomer units and identifying different polymer populations based on their mass-to-charge ratios acs.orgresearchgate.net. The technique helps in identifying chain-end structures and confirming the presence of specific end groups, contributing to a comprehensive understanding of the polymerization process acs.orgrsc.org.
X-ray Crystallography
X-ray crystallography, particularly single-crystal X-ray diffraction, is a definitive method for determining the three-dimensional structure of molecules and crystalline materials. In the context of this compound polymerization, this technique has been instrumental in elucidating the stereochemical configurations of oligomers and, by extension, the stereoregular polymers formed researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netwur.nl. By analyzing crystalline oligomers, researchers can precisely map the sequence of monomer additions and identify the specific stereochemical arrangements along the polymer backbone.
Single-Crystal X-ray Diffraction for Stereochemical and Configurational Analysis
Single-crystal X-ray diffraction has been pivotal in characterizing the highly stereoregular polymers synthesized from this compound. Research has focused on analyzing fractionated oligomers, such as hexamers, heptamers, and octamers, to determine their precise configurational sequences researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. For example, studies have identified specific configurations like 'et(ettt)2', 'et(ettt)2et', 'et(ettt)3', and '(ettt)3', where 'e' denotes erythro and 't' denotes threo diads researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. These detailed structural analyses have led to the classification of novel polymer structures, such as "diheterotactic" polymers, which exhibit a regular repetition of specific stereochemical pentads acs.orgacs.org. This level of structural detail is critical for correlating polymer architecture with macroscopic properties.
Gel Permeation Chromatography (GPC) and Supercritical Fluid Chromatography (SFC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Supercritical Fluid Chromatography (SFC) are indispensable techniques for separating and analyzing polymers based on their hydrodynamic volume. These methods are vital for determining molecular weight distributions and fractionating polymer chains for further structural analysis researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netkpi.ua.
Molecular Weight Distribution and Oligomer Fractionation
GPC is widely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (MWD, often expressed as dispersity Đ or Mw/Mn) of polymers derived from this compound and related monomers rsc.orgresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netkpi.ua. These analyses provide critical information about the homogeneity of the polymer chains. For instance, studies on poly(ethyl crotonate)s (PECs) synthesized via group-transfer polymerization (GTP) have reported Mn values ranging from 4.1 × 104 to 7.2 × 104 g/mol with narrow MWDs (e.g., 1.14–1.32) under optimized conditions researchgate.netacs.org. SFC, often in conjunction with GPC, has been employed to fractionate low molecular weight oligomers, which are then subjected to more detailed structural analysis, such as X-ray crystallography, to confirm stereochemical sequences acs.orgresearchgate.netresearchgate.netresearchgate.net.
Table 1: Representative Molecular Weight Data for Polymers Derived from Crotonate Esters (Illustrative)
| Polymer Type | Technique | Mn ( g/mol ) | Mw/Mn (Đ) | Yield (%) | Reference |
| Poly(ethyl crotonate) | GPC | 4.1 × 104 - 7.2 × 104 | 1.17 - 1.32 | 40 - 99 | researchgate.netacs.org |
| Poly(methyl crotonate) | GPC | ~104 | ~1.14 | >99 | researchgate.net |
| Polymer M1 | GPC | 10.3 - 17.2 × 103 | ~1.5 | Varies | rsc.org |
Note: Specific data for polymers directly derived from this compound under these exact conditions may vary or be less extensively reported than for ethyl or methyl crotonates in the cited literature. The table provides representative data from related crotonate polymers.
Spectroscopic Methods for Polymer Analysis
Spectroscopic techniques provide invaluable molecular-level information about polymers, complementing chromatographic and crystallographic analyses. These methods are essential for confirming the chemical structure, identifying functional groups, and assessing the tacticity of polymer chains.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is routinely used to identify the characteristic functional groups present in polymers and to confirm the successful polymerization of monomers researchgate.netresearchgate.netsigmaaldrich.commdpi.coms-a-s.orgnih.gov. For polymers derived from this compound, IR spectroscopy can confirm the presence of ester carbonyl groups (C=O stretch), C-O stretching, and the characteristic C=C stretching of the unsaturated backbone, as well as C-H stretching and bending modes associated with the tert-butyl group and the polymer chain sigmaaldrich.comnih.gov. It serves as a fundamental tool for verifying the chemical structure of the resulting poly(this compound) or related copolymers, distinguishing them from unreacted monomers or byproducts researchgate.netresearchgate.netsigmaaldrich.com.
Dielectric Relaxation Spectroscopy for Molecular Motion
Dielectric Relaxation Spectroscopy (DRS) is a powerful technique employed to investigate the molecular dynamics and internal motions of polymers by analyzing their response to an applied alternating electric field. For this compound, specifically in its polymeric form, Poly(this compound) (PTBC), DRS has been utilized to understand how its molecular structure influences its dynamic behavior across a range of temperatures and frequencies.
Research on Poly(this compound) (PTBC) using DRS has revealed distinct relaxation processes that are indicative of specific molecular motions. Studies have compared PTBC with related polymers, such as Poly(methyl methacrylate) (PMMA) and Poly(tert-butyl methacrylate) (PTBM), to elucidate the impact of structural variations on molecular mobility kyoto-u.ac.jpresearchgate.net. These investigations typically involve measuring the dielectric constant (ε') and dielectric loss (ε'') as functions of temperature and frequency.
In PTBC, a prominent dielectric relaxation, often referred to as the β relaxation, has been observed. This relaxation is typically attributed to local molecular motions, such as the rotation of the ester group or side-chain segments, rather than large-scale main-chain movements kyoto-u.ac.jp. The temperature at which this relaxation occurs is frequency-dependent, a characteristic behavior described by time-temperature superposition principles, often analyzed using models like the Vogel-Fulcher-Tammann (VFT) equation for non-Arrhenius behavior researchgate.net. For PTBC, this β relaxation has been noted around -58°C at a frequency of 30 Hz kyoto-u.ac.jp.
Crucially, comprehensive studies on PTBC have indicated that the α relaxation, which corresponds to the glass transition and large-scale micro-brownian motion of the polymer main chain, is not observed up to temperatures of 200°C kyoto-u.ac.jp. This absence of a distinct α relaxation suggests that the backbone chain of PTBC is relatively stiff, especially when compared to polymers like PTBM, which exhibits both α and β relaxations within the studied temperature range kyoto-u.ac.jp. The stiffness of the PTBC backbone is likely influenced by the bulky tert-butyl ester group, which restricts segmental motion.
Research Findings and Data
Studies have characterized the dielectric behavior of PTBC, providing data that helps in understanding its molecular mobility. While specific quantitative relaxation time (τ) data across a broad frequency spectrum for PTBC alone is not extensively detailed in the provided snippets, the general findings highlight the presence of a β relaxation and the absence of an α relaxation up to high temperatures.
A comparative study of Poly(this compound) (PTBC) and Poly(tert-butyl methacrylate) (PTBM) indicated that PTBC exhibits a β relaxation near -58°C at 30 Hz, attributed to local molecular motion of the ester group. In contrast, PTBM showed both α and β relaxations, with the α relaxation near 120°C and the β relaxation near 59°C at 30 Hz, attributed to main-chain micro-brownian motion and ester group motion, respectively kyoto-u.ac.jp. This suggests a significantly stiffer main chain in PTBC compared to PTBM.
The glass transition temperature (Tg) for PTBC was not detected by differential scanning calorimetry (DSC) up to 200°C, further supporting the observation of no α relaxation in DRS measurements within this temperature range kyoto-u.ac.jp.
Data Table: Dielectric Relaxation Behavior of Poly(this compound) (PTBC)
| Relaxation Type | Observed Temperature (at 30 Hz) | Frequency Range Studied | Attribution to Molecular Motion | Glass Transition (α-relaxation) | Source |
| β relaxation | Approximately -58°C | 30 Hz to 1 MHz | Local motion of ester group | Not observed up to 200°C | kyoto-u.ac.jp |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energetics, and spectroscopic properties. While specific DFT studies focused exclusively on tert-butyl crotonate's reactivity are not extensively documented in the reviewed literature, the principles are well-established through studies on analogous compounds, such as methyl crotonate.
DFT calculations are instrumental in elucidating complex reaction mechanisms. For instance, in 1,3-dipolar cycloaddition reactions involving crotonate esters, DFT can determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. acs.org Studies on the reaction of pyrroline-1-oxide with methyl crotonate have shown that the mechanism is concerted but asynchronous, meaning the new chemical bonds are formed in a single step but not at the same rate. researchgate.net By optimizing the geometries of reactants, transition states, and products, a complete picture of the reaction pathway can be constructed. researchgate.net This type of analysis can distinguish between polar and non-polar pathways and rule out alternatives like stepwise mechanisms involving zwitterionic or biradical intermediates. researchgate.net
DFT is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. The regio- and stereoselectivity of cycloaddition reactions are frequently rationalized using DFT calculations. lp.edu.ua For example, in the 1,3-dipolar cycloaddition between pyrroline-1-oxide and methyl crotonate, DFT calculations correctly predicted the experimentally observed meta-regioselectivity. researchgate.net This prediction is often based on the analysis of Frontier Molecular Orbitals (FMOs), where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's course. researchgate.net The analysis of global and local reactivity indices derived from DFT also helps to explain the observed selectivity. researchgate.net These theoretical investigations can explore various isomeric channels, such as ortho/meta regioselectivity and endo/exo stereoselectivity, providing crucial insights for synthetic chemists. lp.edu.ualp.edu.ua
A key application of DFT is the calculation of activation energies and other thermodynamic parameters, which are crucial for understanding reaction kinetics and feasibility. By calculating the energies of transition states and reactants, the activation barriers for different reaction pathways can be determined. lp.edu.ua For the cycloaddition of N-tert-butyl,α-(4-trifluoromethyl)-phenylnitrone with methacrolein, DFT calculations were used to find the activation enthalpy for various transition states, identifying the most favorable reaction pathway. lp.edu.ua The strong exothermic nature of these reactions, as revealed by the calculated thermodynamic parameters, indicated that they were irreversible. lp.edu.ua Such calculations provide quantitative data that often show good agreement with experimental findings. researchgate.netlp.edu.ua
| Parameter | Value (kcal mol⁻¹) | Description |
|---|---|---|
| Activation Enthalpy (TS1n-SS-t) | 16.61 | Enthalpy barrier for the formation of the most favored endo cycloadduct. |
| Activation Enthalpy Difference (TS1x-RS-t) | 2.65 | Difference in activation enthalpy relative to the most favored transition state. |
| Activation Enthalpy Difference (TS2n-SS-t) | 2.25 | Difference in activation enthalpy relative to the most favored transition state. |
| Activation Enthalpy Difference (TS2x-RS-t) | 4.1 | Difference in activation enthalpy relative to the most favored transition state. |
Molecular Electrostatic Potential (MESP) analysis is a DFT-based tool used to visualize the charge distribution in a molecule and predict its reactive behavior. lp.edu.ualp.edu.ua The MESP map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. psu.edu In studies of cycloaddition reactions, MESP is used to identify the most active centers in the reacting molecules, thereby explaining the observed regioselectivity. lp.edu.uaresearchgate.net For example, the most favorable attack is predicted to occur between the most electron-rich site of the dipole and the most electron-deficient site of the dipolarophile, which often aligns with experimental outcomes. lp.edu.ua
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the dynamic behavior and conformational properties of substances.
MD simulations have been employed to investigate the hydration properties of molecules structurally related to this compound, such as tert-butyl alcohol (TBA). researchgate.net These simulations can reveal how the number of water molecules in the first hydration shell changes with solute concentration and can provide insights into solute self-aggregation. researchgate.net While not focused on this compound itself, these studies demonstrate the power of MD in understanding solute-solvent interactions at a microscopic level. researchgate.net
In the context of polymers, MD simulations have been used to understand the local chain dynamics of poly(this compound) in solution. acs.org Such simulations, often correlated with experimental data like ¹³C NMR relaxation studies, help to characterize the effects of chemical structure, such as β-substitution, on the local motions of the polymer chain. acs.orgacs.org Other studies have used MD to simulate the interaction of complex tert-butyl-containing compounds with biological targets, monitoring changes in enzyme structure and calculating interaction energies. ucsd.edu
Quantum Chemistry Computations
Quantum chemistry is a broad field of computational chemistry that applies the principles of quantum mechanics to chemical problems. It encompasses methods like DFT as well as other ab initio techniques. These computations are used to predict a wide range of molecular properties with high accuracy.
For this compound, quantum chemistry computations can predict fundamental properties without the need for experimental measurement. uni.lu Predicted properties include molecular mass, lipophilicity (XlogP), and collision cross section (CCS) values for different adduct ions, which are valuable for analytical techniques like mass spectrometry. uni.lu General quantum chemical calculations are also used to determine electronic properties, such as the energies of the HOMO and LUMO, and thermodynamic data like the enthalpy of formation. acs.orgresearchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₂ | PubChem |
| Molecular Weight | 142.20 g/mol | PubChem |
| Monoisotopic Mass | 142.099379685 Da | PubChem |
| XlogP (Predicted) | 1.9 | PubChem |
| Predicted CCS ([M+H]⁺) | 132.2 Ų | PubChemLite |
| Predicted CCS ([M+Na]⁺) | 142.0 Ų | PubChemLite |
Potential Energy Surface Analysis
Potential energy surface (PES) analysis is a computational method used to map the energy of a chemical system as a function of its geometry. These surfaces are crucial for understanding reaction pathways, identifying transition states, and predicting reaction outcomes.
While direct studies on the potential energy surface of this compound are not extensively detailed in the provided search results, research on analogous compounds like ethyl crotonate and methyl crotonate provides a framework for understanding the typical findings of such analyses. For instance, a dual-level direct dynamics study on the degradation of ethyl crotonate initiated by OH radicals involved the calculation of its potential energy surface. researchgate.net Such studies typically identify initial reactant complexes, transition states for various reaction pathways (like addition or abstraction), and the resulting product complexes. The relative energies of these points on the PES, calculated using methods like M06-2X/6-311++G(3df,2p)//M06-2X/6-311++G(d,p), determine which reaction pathways are energetically favored. researchgate.net
Similarly, studies on methyl crotonate radicals have explored the PES for isomerization and decomposition reactions. researchgate.net These analyses show that isomerization reactions proceeding through stable cyclic transition states often have lower energy barriers, making them kinetically preferred at lower temperatures. researchgate.net In contrast, decomposition reactions, such as C-C β-scission, become more significant as the temperature increases. researchgate.net The PES provides the fundamental data needed to calculate reaction rate constants from first principles.
Reaction Kinetics and Rate Constants
The study of reaction kinetics involves measuring or calculating the rates at which chemical reactions occur. Rate constants (k) quantify this speed and are essential for modeling chemical processes, such as atmospheric degradation.
Kinetic studies have been performed on crotonate esters, providing rate constants for their reactions with important atmospheric oxidants like hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃). The rate constants are typically determined using relative rate methods, where the decay of the target compound is measured relative to a reference compound with a known rate constant. acs.org
For example, the room temperature rate coefficient for the reaction of ethyl crotonate with O₃ was determined to be (8.0 ± 1.8) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar The reactions of methyl and ethyl crotonate with OH radicals and Cl atoms have also been quantified. acs.org The introduction of an ester group generally reduces the reactivity of the C=C double bond towards ozone due to its electron-withdrawing effect. conicet.gov.ar Theoretical calculations using methods like Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation theory can compute these rate constants over wide ranges of temperature and pressure, providing crucial data for combustion and atmospheric models. researchgate.net
Below is a table summarizing experimentally determined rate constants for reactions of various crotonate esters.
| Reactants | Rate Constant (k) | Temperature (K) | Technique |
| Ethyl Crotonate + O₃ | (8.0 ± 1.8) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | 298 | Relative Rate Method |
| Methyl Crotonate + OH | (4.65 ± 0.65) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | Relative Rate Method (GC-FID) |
| Ethyl Crotonate + OH | (4.96 ± 0.61) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | Relative Rate Method (GC-FID) |
| Methyl Crotonate + Cl | (2.20 ± 0.55) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | Relative Rate Method (GC-FID) |
| Ethyl Crotonate + Cl | (2.52 ± 0.62) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | Relative Rate Method (GC-FID) |
This table is generated based on data from scientific literature. acs.orgconicet.gov.ar
Polymer Modeling and Simulation
Computational modeling and simulation are powerful tools for investigating the structure and dynamics of polymers, providing insights that complement experimental findings.
Chain Stiffness and Molecular Motion
Poly(this compound) (PTBC) is known to be a semi-flexible polymer. nih.gov Its chain stiffness has been a subject of interest, with studies indicating that the backbone of PTBC is significantly stiffer than that of structurally similar polymers like poly(tert-butyl methacrylate) (PTBM). kyoto-u.ac.jp This enhanced stiffness is attributed to the steric hindrance between the β-methyl group on the polymer backbone and the bulky tert-butyl group of the ester side chain. kyoto-u.ac.jp
The stiffness of the polymer chain has a direct impact on its molecular motion in the solid state. Dielectric relaxation studies, which probe molecular motion by measuring the response to an applied electric field over a range of temperatures and frequencies, have been used to investigate PTBC. kyoto-u.ac.jp In a typical study, different relaxation processes (labeled α, β, γ, etc.) are observed, corresponding to different types of molecular motion. The α-relaxation is associated with the micro-Brownian motion of the main chain and is linked to the glass transition temperature, while the β-relaxation is due to local motions of the ester side group. kyoto-u.ac.jp
For PTBC, a β-relaxation is observed around -58°C (at 30 Hz), but the α-relaxation is not detected up to 200°C, which is a direct consequence of the main chain's high stiffness restricting its large-scale segmental motion. kyoto-u.ac.jp In contrast, PTBM shows both β- and α-relaxations at -59°C and 120°C (at 30 Hz), respectively, indicating a more flexible backbone. kyoto-u.ac.jp This difference highlights how a subtle change in the monomer structure—the position of a methyl group—can dramatically alter the physical properties and molecular dynamics of the resulting polymer. kyoto-u.ac.jp Light scattering studies have also confirmed the wormlike chain nature of PTBC, a model often used to describe semi-flexible polymers. nih.gov
Applications and Emerging Research Areas
Intermediate in Synthesis of Biologically Active Compounds
The ester functionality and the α,β-unsaturated carbonyl system of tert-butyl crotonate make it a reactive synthon for constructing carbon frameworks with specific stereochemistry, essential for many biologically active molecules.
This compound is instrumental in the synthesis of various pharmaceutical agents and intermediates. It has been employed in the synthesis of chiral β-aminobutyrate derivatives, which are important motifs in medicinal chemistry google.com. Specifically, it serves as a precursor for chiral tert-butyl β-aminobutyrate, a key chiral building block google.com. Furthermore, research has demonstrated its use in the synthesis of molecules exhibiting S1P1/Edg1 receptor agonist activity, compounds known for their potential immunosuppressive, anti-inflammatory, and hemostatic properties google.comgoogle.com. The compound is also utilized in the synthesis of (R)-3-aminobutanol, a critical intermediate for anticancer drugs and penem (B1263517) antibiotics, where its use has been shown to improve stereoselectivity in the synthetic process google.com.
In the agrochemical sector, this compound functions as an intermediate in the production of biologically active compounds, including insecticides and herbicides ontosight.ai. Its structural features allow for the incorporation of specific functionalities required for pesticidal or herbicidal activity. Research into chemoenzymatic synthesis has also highlighted the role of crotonate derivatives in the creation of aryloxyalkanoic herbicides, underscoring the compound's relevance in crop protection chemistry researchgate.net.
This compound plays a significant role in the asymmetric synthesis of complex natural products, particularly alkaloids, where precise control over stereochemistry is paramount. It is utilized in conjugate addition reactions, often followed by enolate oxidation, to establish critical stereogenic centers within alkaloid structures researchgate.netresearchgate.net. Notable examples include its application in the synthesis of alkaloids such as Microcosamine A, Microconine, Microgrewiapine A, Microgrewiapine B, and Microgrewiapine C researchgate.netresearchgate.netacs.org. It also serves as a precursor in the synthesis of derivatives like N,O-diacetyl xestoaminol C, N,O,O-triacetyl sphinganine (B43673), and N,O,O-triacetyl sphingosine (B13886) molaid.com.
Advanced Polymeric Materials
The polymerization of this compound leads to the formation of poly(this compound), a polymer with distinct properties that place it within the realm of advanced materials.
This compound can undergo polymerization, notably through processes described as "highly 'diheterotactic' polymerization," yielding polymers with high stereoregularity acs.org. The preparation and characterization of a monodisperse, semiflexible polymer, poly(this compound), have been reported, highlighting its potential in material science applications acs.org. This polymerization can be achieved using various catalytic systems, including Lewis pair catalysis acs.org. Polymers derived from crotonates generally exhibit properties that can be tuned by controlling their tacticity, influencing characteristics such as thermal stability and glass transition temperature (Tg) researchgate.net.
While direct evidence for this compound in optical materials is less extensive in the reviewed literature, related crotonate polymers, such as poly(sec-butyl crotonate), have demonstrated optical properties comparable to poly(methyl methacrylate) (PMMA). These polymers also exhibit a high glass transition temperature and significant extensibility, suggesting potential applications as optical materials that offer both high flexibility and a high service temperature researchgate.net. This indicates a general trend where crotonate-based polymers may find utility in optical applications.
Data Tables
Table 1: this compound in the Synthesis of Biologically Active Compounds
| Compound Class/Specific Compound | Application Area | Role of this compound | Key Research/Reference |
| Chiral β-aminobutyrate derivatives | Pharmaceuticals | Intermediate in synthesis | google.com |
| S1P1/Edg1 Receptor Agonists | Pharmaceuticals | Intermediate in synthesis | google.comgoogle.com |
| (R)-3-aminobutanol | Pharmaceuticals | Intermediate for improved stereoselectivity | google.com |
| Insecticides | Agrochemicals | Intermediate in synthesis | ontosight.ai |
| Herbicides | Agrochemicals | Intermediate in synthesis | ontosight.airesearchgate.net |
| Microcosamine A | Alkaloid Synthesis | Precursor for stereogenic centers | researchgate.netresearchgate.net |
| Microconine | Alkaloid Synthesis | Precursor for stereogenic centers | researchgate.netresearchgate.netmolaid.com |
| Microgrewiapine A | Alkaloid Synthesis | Precursor for stereogenic centers | researchgate.netresearchgate.net |
| Microgrewiapine B | Alkaloid Synthesis | Precursor for stereogenic centers | researchgate.netresearchgate.net |
| Microgrewiapine C | Alkaloid Synthesis | Precursor for stereogenic centers | acs.org |
| Xestoaminol C derivatives | Alkaloid Synthesis | Precursor for stereogenic centers | molaid.com |
| Sphinganine derivatives | Alkaloid Synthesis | Precursor for stereogenic centers | molaid.com |
| Sphingosine derivatives | Alkaloid Synthesis | Precursor for stereogenic centers | molaid.com |
Table 2: Polymerization Characteristics of this compound
| Polymer Type | Polymerization Method | Key Characteristics | Reference |
| Poly(this compound) | "Highly 'diheterotactic' polymerization" | High stereoregularity, monodisperse, semiflexible | acs.orgacs.org |
| Poly(this compound) | Lewis Pair Polymerization | Formation of polymers | acs.org |
Compound List
this compound
Chiral tert-butyl β-aminobutyrate
S1P1/Edg1 Receptor Agonists
(R)-3-aminobutanol
Microcosamine A
Microconine
Microgrewiapine A
Microgrewiapine B
Microgrewiapine C
N,O-diacetyl xestoaminol C
N,O,O-triacetyl sphinganine
N,O,O-triacetyl sphingosine
Insecticides (general class)
Herbicides (general class)
Poly(this compound)
Poly(sec-butyl crotonate) (mentioned for comparison in material properties)
Poly(methyl crotonate) (mentioned in polymerization studies)
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing tert-butyl crotonate in microbial systems?
- Methodological Answer: this compound can be biosynthesized using engineered pathways in Cupriavidus necator. Induction with 1 mM L-arabinose (PBAD promoter) triggers pathway expression, while ammonium sulfate (5–10 mM) is added to stabilize pH during cultivation. Key metrics include titer (up to 1.74 mM for optimized pathways), volumetric productivity (7.08 mg/(L·h)), and yield (2.43 mmol/mol formate). Monitoring reassimilation post-45 hours is critical to avoid product loss .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer:
- NMR: Use 2D COSY to identify spin systems (e.g., methyl groups at δ 1.2–1.3 ppm) and HMBC for long-range C-H correlations (e.g., coupling between α-CH and carbonyl carbons). DEPT-135/45 experiments differentiate CH₃, CH₂, and CH groups .
- UV-Vis: Quantify polyhydroxyalkanoates (PHA) via crotonate assays, measuring absorbance at 235 nm after sulfuric acid treatment .
Q. How does this compound influence histone post-translational modifications in disease models?
- Methodological Answer: In acute kidney injury (AKI) models, this compound increases histone lysine crotonylation, upregulating PGC-1α and sirtuin-3 via ChIP-seq. Administer 10 mM crotonate intraperitoneally to mice and validate via qRT-PCR for CCL2 suppression .
Advanced Research Questions
Q. How can enantioselectivity in sulfa-Michael additions involving this compound be optimized?
- Methodological Answer: The tert-butyl ester’s steric bulk enhances enantiomeric ratios (92:8 er) in bifunctional iminophosphorane-catalyzed reactions. Use Box-Behnken designs to test variables (catalyst loading, solvent polarity) and analyze via chiral HPLC. Reaction times may extend to 8 hours for optimal yield .
Q. What experimental strategies resolve contradictions in kinetic data for this compound oxidation?
- Methodological Answer: Discrepancies between experimental and computational rate coefficients (e.g., OH radical reactions) arise from solvent effects or impurities. Validate via Gaussian 03 HOMO calculations (6-31++G(d,p) basis set) and replicate in inert solvents (e.g., hexane) to minimize interference .
Q. How can HMBC spectral artifacts in this compound analysis be mitigated?
- Methodological Answer: Avoid MNova’s Annotations tool (version ≥9.0) due to peak-picking bugs. Manually classify peaks, exclude solvent (acetone-d6, δ 2.05 ppm), and cross-validate with DEPT-90 to confirm CH groups. Use heteronuclear HMQC to resolve ambiguous couplings .
Q. What mechanistic insights explain this compound’s stereoregular polymerization?
- Methodological Answer: (C₆H₅)₂Mg initiators promote diheterotactic sequences (ettt pentads). Analyze oligomers via supercritical fluid chromatography and X-ray crystallography. Transesterify to methyl crotonate for simplified ¹H NMR analysis of α-CH and β-CH₃ splitting .
Q. How does this compound modulate cardiac hypertrophy pathways?
- Methodological Answer: Knockdown of ECHS1 in neonatal rat cardiomyocytes (NRCMs) amplifies crotonate’s effect on Nppb expression. Combine RNA-Seq (hypertrophy markers) with TRANSFAC/JASPAR motif analysis to identify upstream regulators. Dose-response studies (1–10 mM crotonate) refine therapeutic thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
